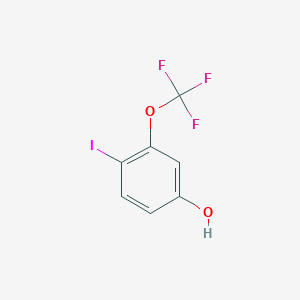
5-(4-Chloro-2-methoxyphenyl)isoxazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Chloro-2-methoxyphenyl)isoxazol-3-amine is a compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions. Isoxazole derivatives are known for their wide range of biological activities and therapeutic potential .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of isoxazole derivatives, including 5-(4-Chloro-2-methoxyphenyl)isoxazol-3-amine, typically involves cycloaddition reactions. One common method is the (3 + 2) cycloaddition reaction, which can be catalyzed by metals such as copper (I) or ruthenium (II). metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts, such as high costs and toxicity .
Industrial Production Methods
Industrial production methods for isoxazole derivatives often involve the use of readily available starting materials and scalable reaction conditions. For example, the reaction of ethyl acetoacetate with aromatic aldehydes and hydroxylamine hydrochloride in the presence of a catalyst like DL-tartaric acid can yield isoxazole derivatives with high efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
5-(4-Chloro-2-methoxyphenyl)isoxazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.
Substitution: Substitution reactions can occur at the chloro or methoxy positions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst can significantly influence the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can yield a variety of substituted isoxazole derivatives .
Applications De Recherche Scientifique
5-(4-Chloro-2-methoxyphenyl)isoxazol-3-amine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Isoxazole derivatives have shown potential as antimicrobial, antiviral, and anticancer agents.
Mécanisme D'action
The mechanism of action of 5-(4-Chloro-2-methoxyphenyl)isoxazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(4-Chlorophenyl)isoxazol-3-amine: Similar in structure but lacks the methoxy group.
5-(2-Chlorophenyl)isoxazol-3-yl)methyl)amine: Similar in structure but has a different substitution pattern.
5-Aminoisoxazole: Lacks the chloro and methoxy groups, making it less complex.
Uniqueness
5-(4-Chloro-2-methoxyphenyl)isoxazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and methoxy groups can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development .
Propriétés
Formule moléculaire |
C10H9ClN2O2 |
|---|---|
Poids moléculaire |
224.64 g/mol |
Nom IUPAC |
5-(4-chloro-2-methoxyphenyl)-1,2-oxazol-3-amine |
InChI |
InChI=1S/C10H9ClN2O2/c1-14-8-4-6(11)2-3-7(8)9-5-10(12)13-15-9/h2-5H,1H3,(H2,12,13) |
Clé InChI |
UVABOAKUEQIJOM-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1)Cl)C2=CC(=NO2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(Bicyclo[2.2.1]heptan-2-yl)-2-methylpropan-2-ol](/img/structure/B13530907.png)

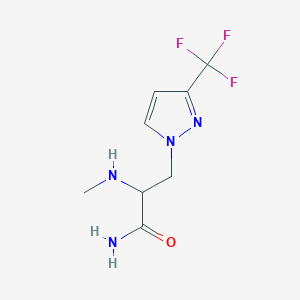
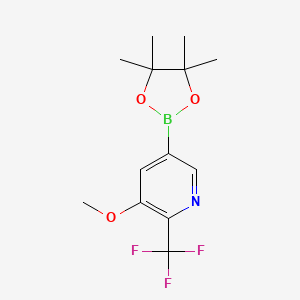
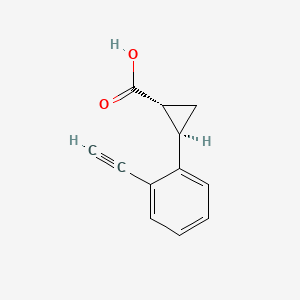
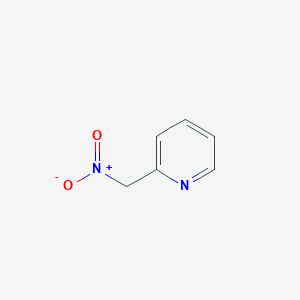


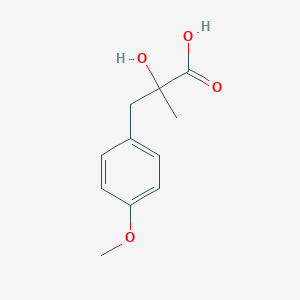
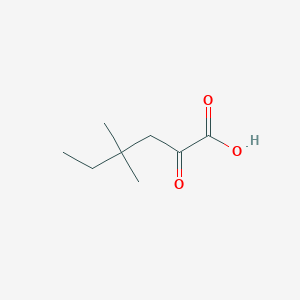

![2-Azaspiro[3.4]octan-5-ylmethanol](/img/structure/B13530992.png)
